Ethyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole core, which is known for its diverse biological activities, and a thiophene ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the preparation of the benzothiazole and thiophene intermediates. The key steps include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with a dichlorothiophene derivative.
Formation of the Final Product: The final step involves the esterification of the intermediate with ethyl acetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its benzothiazole core makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: It may have potential as an antimicrobial or anticancer agent due to its unique structure.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate likely involves interactions with specific molecular targets such as enzymes or receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity, while the thiophene ring can interact with other molecular structures, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-thiol.
Thiophene Derivatives: Compounds such as 2,5-dichlorothiophene and thiophene-2-carboxylic acid.
Uniqueness
Ethyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is unique due to its combination of a benzothiazole core and a dichlorothiophene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O5S3/c1-2-26-13(22)7-21-10-4-3-8(29(19,24)25)5-11(10)27-16(21)20-15(23)9-6-12(17)28-14(9)18/h3-6H,2,7H2,1H3,(H2,19,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPVZGSYUNZGSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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